4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide
Description
4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinazolinone core modified with a morpholine substituent and a sulfanylidene (C=S) group. The compound’s structure combines a benzenesulfonamide moiety linked via an ethyl chain to a quinazolinone ring system. The morpholine group at position 6 and the sulfanylidene at position 2 distinguish it from related analogs.
Properties
IUPAC Name |
4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S2/c21-30(26,27)16-4-1-14(2-5-16)7-8-24-19(25)17-13-15(23-9-11-28-12-10-23)3-6-18(17)22-20(24)29/h1-2,4-5,15,17-18H,3,6-13H2,(H,22,29)(H2,21,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKRGTMHSWKYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that integrates morpholine and quinazoline structures. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 559.7 g/mol. The structure includes a sulfonamide group which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 559.7 g/mol |
| IUPAC Name | 6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide |
| CAS Number | 689769-71-9 |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cardiovascular effects and potential anti-inflammatory properties.
Cardiovascular Effects
A study evaluated the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that compounds similar to This compound could significantly decrease coronary resistance and perfusion pressure. This suggests potential applications in treating conditions such as hypertension and heart failure .
The compound’s mechanism may involve interaction with calcium channels. Theoretical docking studies have shown that sulfonamide derivatives can bind to calcium channel proteins, influencing vascular tone and cardiac output .
Case Studies
- Study on Perfusion Pressure : In an experimental setup involving isolated rat hearts, it was found that the compound reduced perfusion pressure in a time-dependent manner compared to control groups. This indicates a possible vasodilatory effect which could be beneficial in managing cardiac conditions .
- Pharmacokinetic Parameters : The pharmacokinetic profile of the compound was assessed using computational models (ADME/PK). Results indicated favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .
Comparative Analysis with Similar Compounds
To better understand the biological activity of This compound , it is useful to compare it with other sulfonamide derivatives:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-(2-aminoethyl)benzenesulfonamide | Decreased coronary resistance | Calcium channel inhibition |
| 2-hydrazinocarbonyl-benzenesulfonamide | Antihypertensive effects | Endothelin receptor inhibition |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Carbonic anhydrase inhibition | Enzyme inhibition |
Comparison with Similar Compounds
Key Observations:
Core Structure Differences: The target compound employs a tetrahydroquinazolinone core, which confers conformational rigidity compared to the dihydroquinazolinone in compound 1d . Compounds 3o/p utilize a benzimidazole core, which is more planar and electronically distinct, favoring interactions with proton-coupled targets (e.g., proton pump inhibitors) .
Substituent Effects: The morpholinyl group in the target compound is directly attached to the quinazolinone ring, while in 3o/p, it is part of a propoxy chain. This positional difference impacts solubility and spatial accessibility to biological targets.
Linker Variations :
- The ethyl linker in the target compound provides greater flexibility compared to the rigid ethenyl group in 1d , which may influence pharmacokinetic properties like membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
